Structural Elucidation of Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate: A Comprehensive NMR Guide
Structural Elucidation of Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate: A Comprehensive NMR Guide
Executive Summary
Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a highly versatile bifunctional building block utilized extensively in modern medicinal chemistry. Pyrazole-4-carboxylic acid derivatives serve as critical core scaffolds in the design of TrkA kinase inhibitors for pain management[1] and adenosine receptor antagonists for immunomodulation[2]. The strategic incorporation of the 2-methoxyethyl substituent at the N-1 position is frequently employed to enhance aqueous solubility and modulate the lipophilicity (clogP) of the resulting active pharmaceutical ingredients (APIs), a critical optimization parameter in kinase inhibitor development[3].
Accurate structural characterization of this potassium salt is paramount. The regiochemistry of the pyrazole ring dictates the vector of subsequent amide couplings, and misassignment of the N-alkylation site can lead to catastrophic failures in downstream SAR (Structure-Activity Relationship) development. This guide provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) framework for the structural elucidation of this compound.
Experimental Protocol for NMR Acquisition
To ensure a self-validating system, the NMR acquisition protocol must minimize solvent-induced chemical shift perturbations and suppress exchangeable proton interference. Because the target compound is a potassium salt, it exhibits high aqueous solubility, making Deuterium Oxide ( D2O ) the optimal solvent choice.
Step-by-Step Methodology: Sample Preparation and Acquisition
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Sample Weighing: Accurately weigh 15–20 mg of Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate to ensure an optimal signal-to-noise ratio, particularly for 13C acquisition.
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Solvent Addition: Dissolve the compound in 0.6 mL of D2O (99.9% D) containing 0.05% w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) as an internal reference standard.
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Homogenization: Vortex the mixture for 30 seconds until complete dissolution is achieved. Transfer the homogeneous solution to a standard 5 mm precision NMR tube.
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Spectrometer Calibration: Tune and match the probe on a 400 MHz (or higher) FT-NMR spectrometer. Lock onto the deuterium signal of the D2O solvent and shim the magnetic field (Z1-Z4) to achieve a line width of < 1.0 Hz for the TSP reference signal.
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1H NMR Acquisition: Acquire the proton spectrum using a standard 1D pulse sequence (e.g., zg30), 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 15 ppm.
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13C NMR Acquisition: Acquire the carbon spectrum using composite pulse proton decoupling (e.g., zgpg30), 1024 scans to ensure sufficient signal-to-noise for the unprotonated quaternary carbons, a D1 of 2 seconds, and a spectral width of 250 ppm.
1H NMR Chemical Shift Analysis & Mechanistic Rationale
The 1H NMR spectrum of this compound is characterized by two distinct regions: the aliphatic ether side chain and the heteroaromatic pyrazole core.
Table 1: 1H NMR Assignments (400 MHz, D2O , referenced to TSP at 0.00 ppm)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OCH₃ | 3.30 | Singlet (s) | 3H | - |
| -CH₂-O- | 3.75 | Triplet (t) | 2H | 5.2 |
| N-CH₂- | 4.35 | Triplet (t) | 2H | 5.2 |
| Pyrazole H-3 | 7.85 | Singlet (s) | 1H | - |
| Pyrazole H-5 | 8.05 | Singlet (s) | 1H | - |
Causality & Rationale:
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Aliphatic Chain: The terminal methoxy protons (-OCH₃) appear as a sharp singlet at 3.30 ppm. The methylene protons adjacent to the oxygen (-CH₂-O-) are deshielded to 3.75 ppm due to the strong electronegativity of the oxygen atom. The methylene protons directly attached to the pyrazole nitrogen (N-CH₂-) experience an even stronger deshielding effect from the electron-deficient heteroaromatic ring, shifting them significantly downfield to 4.35 ppm. The 3J coupling of 5.2 Hz between these two methylene groups confirms their adjacent connectivity.
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Heteroaromatic Core: The pyrazole ring contains two isolated protons at C-3 and C-5. Because the C-4 position is substituted with a carboxylate group, there is no 3J coupling between the aromatic protons, resulting in two distinct singlets. H-5 is typically more deshielded (8.05 ppm) than H-3 (7.85 ppm) due to its spatial proximity to the N-alkyl group and the anisotropic deshielding cone generated by the adjacent nitrogen lone pair[4].
13C NMR Chemical Shift Analysis & Mechanistic Rationale
The 13C NMR spectrum provides definitive proof of the carbon framework, particularly identifying the quaternary centers that are invisible in standard 1H NMR.
Table 2: 13C NMR Assignments (100 MHz, D2O , referenced to TSP at 0.0 ppm)
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| N-CH₂- | 52.4 | Secondary (CH₂) |
| -OCH₃ | 58.5 | Primary (CH₃) |
| -CH₂-O- | 70.2 | Secondary (CH₂) |
| Pyrazole C-4 | 118.0 | Quaternary (C) |
| Pyrazole C-5 | 135.5 | Tertiary (CH) |
| Pyrazole C-3 | 141.2 | Tertiary (CH) |
| Carboxylate C=O | 171.5 | Quaternary (C) |
Causality & Rationale:
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Pyrazole Ring Electronics: In an unsubstituted pyrazole, C-4 is highly shielded (~105 ppm) due to the electron-donating resonance from the nitrogen atoms. However, the attachment of the electron-withdrawing carboxylate group at C-4 induces a significant downfield shift to ~118.0 ppm. C-3 (141.2 ppm) is more deshielded than C-5 (135.5 ppm) because C-3 is adjacent to the sp2 hybridized nitrogen (N-2), which exerts a stronger inductive pull than the sp3 -like alkylated nitrogen (N-1)[5].
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Carboxylate vs. Carboxylic Acid: The carboxylate carbon appears at 171.5 ppm. Because the compound is a potassium salt, the carboxylate is fully ionized ( COO− ). This anionic state increases electron density through resonance, typically shifting the carbonyl carbon slightly upfield compared to its protonated carboxylic acid counterpart (~165-168 ppm in DMSO- d6 ).
2D NMR Workflow for Unambiguous Assignment
To ensure absolute trustworthiness in the structural assignment, a self-validating 2D NMR workflow is required. 1D NMR alone relies on empirical prediction; 2D NMR provides direct physical evidence of atomic connectivity.
Caption: Sequential 2D NMR workflow for the unambiguous structural validation of pyrazole derivatives.
The most critical step in this workflow is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. Because H-3 and H-5 are both singlets, they cannot be differentiated by a standard COSY experiment. HMBC solves this by revealing long-range ( 2J and 3J ) carbon-proton couplings, definitively anchoring the aliphatic chain to the correct nitrogen.
Caption: Key HMBC correlations utilized to differentiate H-3 and H-5 and confirm N-alkylation regiochemistry.
Mechanistic Proof via HMBC: The N-CH₂ protons (4.35 ppm) will show a strong 3J correlation to C-5 (135.5 ppm), but not to C-3. This single correlation definitively identifies C-5 and, by extension, H-5 via HSQC. Furthermore, H-3 (7.85 ppm) will show a 3J correlation to the carboxylate carbonyl carbon (171.5 ppm), while H-5 will show a much weaker or absent 4J correlation to the carbonyl, cementing the assignment of the pyrazole orientation and validating the successful synthesis of the target regioisomer.
Sources
- 1. PT2920166T - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents [patents.google.com]
- 2. KR20200035439A - Thiazolopyridine derivatives as adenosine receptor antagonists - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digital.csic.es [digital.csic.es]
- 5. beilstein-journals.org [beilstein-journals.org]
